[3-(Trifluoromethyl)oxanthren-1-yl]amine
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Overview
Description
[3-(Trifluoromethyl)oxanthren-1-yl]amine: is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxanthrene ring, which is further substituted with an amine group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of [3-(Trifluoromethyl)oxanthren-1-yl]amine typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the oxanthrene ring. One common synthetic route involves the following steps:
Formation of the Oxanthrene Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Chemical Reactions Analysis
[3-(Trifluoromethyl)oxanthren-1-yl]amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Trifluoromethyl)oxanthren-1-yl]amine: has several applications in scientific research, including:
Proteomics: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable tool in the development of new pharmaceuticals and the study of drug interactions.
Material Science: It is used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)oxanthren-1-yl]amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
[3-(Trifluoromethyl)oxanthren-1-yl]amine: can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)phenyl]amine: This compound also contains a trifluoromethyl group and an amine group but lacks the oxanthrene ring, making it less complex and potentially less effective in certain applications.
[3-(Trifluoromethyl)benzyl]amine: Similar to the previous compound, this one has a benzyl group instead of an oxanthrene ring, which can affect its reactivity and interaction with biological targets.
The uniqueness of This compound lies in its oxanthrene ring structure, which provides additional stability and reactivity compared to simpler aromatic compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)dibenzo-p-dioxin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPCMDAPYEYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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